Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-
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Overview
Description
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a cyclohexyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- typically involves multiple steps. One common method is the nucleophilic substitution reaction where a halogenoalkane reacts with potassium cyanide (KCN) in an ethanolic solution under reflux conditions to form the nitrile group . The cyclohexyl and furan groups are introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and can produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Potassium cyanide (KCN) in ethanol is used for the nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially modulating their activity. The furan ring and cyclohexyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with a similar nitrile group but lacking the cyclohexyl and furan rings.
Aminopropionitrile: Contains an amino group and a nitrile group but lacks the complex structure of the target compound.
Uniqueness
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is unique due to its combination of a nitrile group, a cyclohexyl group, and a furan ring.
Properties
CAS No. |
67787-17-1 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-[[2-(furan-2-ylmethyl)cyclohexyl]amino]propanenitrile |
InChI |
InChI=1S/C14H20N2O/c15-8-4-9-16-14-7-2-1-5-12(14)11-13-6-3-10-17-13/h3,6,10,12,14,16H,1-2,4-5,7,9,11H2 |
InChI Key |
JRIFAJHYMMPVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CO2)NCCC#N |
Origin of Product |
United States |
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